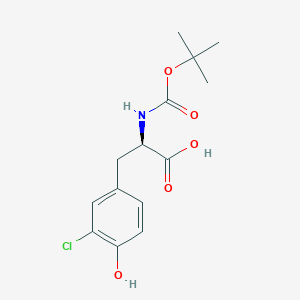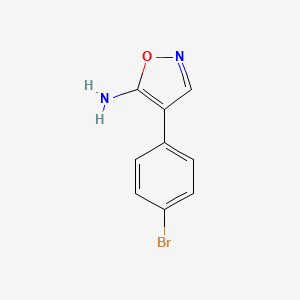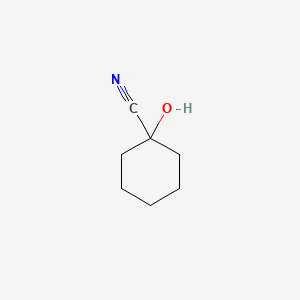
Methyl 2-amino-3,4,5-trimethoxybenzoate
概述
描述
It has the molecular formula C11H15NO5 and a molecular weight of 241.24 g/mol. This compound is characterized by the presence of three methoxy groups attached to the benzene ring, along with an amino group and a methyl ester group.
作用机制
Mode of Action
It’s suggested that the compound may interact with its targets through weak C–H···π interactions . More detailed studies are required to fully understand its interaction with targets and the resulting changes.
Biochemical Pathways
It’s known that the compound is closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . These compounds are known for their antioxidant and free radical scavenging properties , suggesting that Methyl 2-amino-3,4,5-trimethoxybenzoate may also influence these pathways.
Pharmacokinetics
Its solubility in chloroform and methanol is slight , which may affect its bioavailability
Result of Action
As a compound related to gallic acid and methyl gallates, it may exhibit antioxidant and free radical scavenging properties . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well documented. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, it’s known that the compound should be stored at -20°C under an inert atmosphere , suggesting that temperature and oxygen exposure may affect its stability
生化分析
Biochemical Properties
Methyl 2-amino-3,4,5-trimethoxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, contributing to its diverse biochemical properties. For instance, it has been suggested that this compound could be a constituent contributing to the aroma of green tea leaves . Additionally, it may be used in chemical synthesis, indicating its potential interactions with various biomolecules involved in synthetic pathways .
Cellular Effects
This compound influences various cellular processes and functions. It has been reported to exhibit antioxidant and free radical scavenging properties, which can protect cells from oxidative stress and damage
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It is known to form weak directional hydrogen bonds and van der Waals forces, contributing to its stability and interactions with other molecules
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound is stable under specific storage conditions, such as being kept at -20°C under an inert atmosphere . Its long-term effects on cellular function, stability, and degradation in in vitro or in vivo studies require further exploration.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is crucial for determining the compound’s bioavailability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-amino-3,4,5-trimethoxybenzoate can be synthesized starting from gallic acid. The synthesis involves the methylation of gallic acid using dimethyl sulfate in the presence of sodium hydroxide . The reaction is carried out at a temperature range of 15-35°C, followed by the addition of another batch of dimethyl sulfate and sodium hydroxide to maintain the pH at 8-9. The product is then filtered, washed, and dried to obtain methyl 3,4,5-trimethoxybenzoate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Methyl 2-amino-3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Methyl 2-amino-3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemicals and pharmaceuticals.
相似化合物的比较
Methyl 3,4,5-trimethoxybenzoate: Similar structure but lacks the amino group.
2-Amino-3,4,5-trimethoxybenzoic acid: Similar structure but has a carboxylic acid group instead of a methyl ester.
Uniqueness: Methyl 2-amino-3,4,5-trimethoxybenzoate is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
methyl 2-amino-3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-14-7-5-6(11(13)17-4)8(12)10(16-3)9(7)15-2/h5H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVUQELOASQBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198408 | |
| Record name | Methyl 3,4,5-trimethoxyanthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5035-82-5 | |
| Record name | Benzoic acid, 2-amino-3,4,5-trimethoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5035-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,4,5-trimethoxyanthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005035825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5035-82-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3,4,5-trimethoxyanthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,4,5-trimethoxyanthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)







